4-methyl-2-(2H-tetrazol-5-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(2H-tetrazol-5-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c1-11-2-3-12-5(4-11)6-7-9-10-8-6/h5H,2-4H2,1H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPICHJRYPUWKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methyl 2 2h Tetrazol 5 Yl Morpholine and Its Analogues
Direct Synthesis Approaches to the 4-methyl-2-(2H-tetrazol-5-yl)morpholine Core
Directly forming the substituted tetrazole-morpholine structure involves specialized reactions that construct the morpholine (B109124) ring or the tetrazole moiety in a controlled manner.
Reductive Fragmentation Reactions of Oxabicyclic Tetrazoles for Substituted Morpholine Synthesis
A novel and effective methodology for synthesizing substituted morpholines, including those that could serve as precursors or analogues of this compound, involves the reductive fragmentation of oxabicyclic tetrazoles. nih.govnih.gov This method provides a pathway to 2,6-disubstituted and 2,2',6-trisubstituted morpholines under mild conditions. The process is particularly advantageous for creating sterically hindered products. nih.govnih.gov
The reaction mechanism begins with the attack of a hydride, such as from Lithium triethylborohydride (LiEt3BH), on the tetrazole ring. nih.gov This leads to a charged tetrazole anion, which then undergoes a β-elimination. A subsequent cyclization occurs, followed by fragmentation that results in the formation of the morpholine ring with the loss of an azide ion. nih.gov A key feature of this method is the stereocontrolled synthesis, where the configuration of the substituents on the resulting morpholine ring can be predicted and controlled. For example, the reduction of a cis-oxabicyclic tetrazole can lead to a trans-substituted morpholine, indicating an inversion of configuration during the reaction. nih.gov
This kinetic control allows for the preferential formation of specific isomers. nih.gov The versatility of this reaction has been demonstrated with a variety of substrates, showcasing its potential for generating a library of substituted morpholines suitable for further functionalization into tetrazole-containing final products. nih.gov
Table 1: Examples of Substituted Morpholines via Reductive Fragmentation
| Starting Material (Oxabicyclic Tetrazole) | Product (Substituted Morpholine) | Key Features |
|---|---|---|
| cis-tetrazole 3a | trans-morpholine 4a | Demonstrates inversion of configuration. nih.gov |
Note: Specific compound identifiers are based on the source literature.
Electrochemical Approaches to Tetrazole Formation Incorporating Morpholine Moieties
Electrochemical synthesis offers a green and efficient alternative for constructing heterocycles, including tetrazoles. nih.gov An electrochemical [3 + 2] cycloaddition reaction has been developed for the synthesis of tetrazoles from readily available azides and hydrazones. nih.govresearchgate.net This method operates under metal- and oxidant-free conditions, enhancing its environmental credentials. The reaction is scalable and compatible with various functional groups. nih.gov
For the synthesis of a tetrazole-morpholine compound, this approach could be adapted by using a morpholine-containing hydrazone as a starting material. The reaction proceeds through the electrochemical oxidation of a morpholine radical at the anode, which can then react with other components to form the desired C-N bonds. organic-chemistry.org
Furthermore, electrochemical methods can be used for the C-H functionalization of pre-formed tetrazole rings. beilstein-journals.org By employing a suitable protecting group on the tetrazole, such as the electrochemically cleavable 6-methylpyridyl-2-methyl group, the tetrazole can be deprotonated and reacted with various electrophiles. beilstein-journals.org The protecting group is then removed under reductive electrochemical conditions. This strategy allows for the late-stage introduction of substituents onto the tetrazole ring of a morpholine-tetrazole scaffold.
Synthesis of Novel Tetrazole-Morpholine Hybrid Derivatives
The combination of tetrazole and morpholine moieties with other chemical scaffolds, such as phenyl, triazine, or other diverse structures, leads to novel hybrid derivatives with potentially unique properties.
Strategies for Constructing Phenylmorpholine-Linked Aminotetrazoles and Aryl Tetrazoles
The synthesis of hybrid molecules linking a phenylmorpholine unit to a tetrazole ring can be achieved through several strategic approaches. One common method involves the [2+3] cycloaddition reaction between nitriles and azides, which is a versatile route to 5-substituted 1H-tetrazoles. nih.gov In this context, a nitrile-functionalized phenylmorpholine could be reacted with an azide source to form the tetrazole ring.
Another powerful strategy is the use of multi-component reactions (MCRs). A three-component synthesis of 1-substituted 5-aminotetrazoles has been reported using an amine, phenyl isothiocyanate, and sodium azide, promoted by bismuth nitrate. nih.gov By employing an amine that contains a phenylmorpholine moiety, this MCR could directly generate a phenylmorpholine-linked aminotetrazole. This method is advantageous due to its efficiency, short reaction times, and simple workup procedures. nih.gov
An analogous strategy has been successfully used to link N-phenylmorpholine derivatives to other heterocyclic rings, such as thiazole. nih.gov In that synthesis, a thiosemicarbazone derivative of N-phenylmorpholine is reacted with α-halocarbonyl compounds to build the thiazole ring. nih.gov This demonstrates the feasibility of using a functionalized phenylmorpholine as a building block for the construction of linked heterocyclic systems.
Preparation of Tetrazole-Containing Derivatives of Morpholinyl-triazine
New hybrid compounds incorporating tetrazole, morpholine, and triazine rings have been synthesized and studied. nih.gov The synthetic route typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with nucleophiles in a stepwise manner.
In a representative synthesis, cyanuric chloride is first reacted with morpholine to substitute one or two of the chlorine atoms. The remaining chlorine atom on the triazine ring can then be reacted with a tetrazole derivative that contains a nucleophilic group, such as a hydrazide. For example, N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide was synthesized as part of a study on new tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine. nih.gov
Table 2: Synthesized Tetrazole-Morpholinyl-Triazine Derivatives
| Triazine Substituent 1 | Triazine Substituent 2 | Tetrazole-Containing Substituent |
|---|---|---|
| Morpholine | Morpholine | 2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide nih.gov |
These syntheses create complex molecules where the morpholine and tetrazole moieties are linked through a central triazine scaffold.
Multi-component Reaction (MCR) Approaches for Diversification of Tetrazole-Morpholine Structures
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. These reactions are particularly valuable for creating libraries of structurally diverse molecules. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis.
The Ugi tetrazole four-component reaction (UT-4CR) is a powerful tool for incorporating morpholine moieties into tetrazole-containing structures. In this reaction, an aldehyde (or ketone), an amine, an isocyanide, and hydrazoic acid (often generated in situ from trimethylsilyl azide) react to form an α-acetamido amide derivative with a tetrazole ring. By using morpholine as the amine component, or by using an aldehyde or isocyanide containing a morpholine ring, a wide variety of tetrazole-morpholine structures can be generated.
One specific reported synthesis involves the reaction of 2-chloroacetaldehyde, an isocyanide, and TMS azide, followed by treatment with a base to yield a morpholine-tetrazole derivative. This approach allows for the creation of a diverse library of compounds by simply varying the isocyanide component.
Table 3: MCR Approach to Morpholine-Tetrazole Derivatives
| Reaction Type | Key Reactants | Resulting Scaffold |
|---|---|---|
| Ugi Tetrazole 4-Component Reaction (UT-4CR) | Aldehyde/Ketone, Amine (e.g., Morpholine), Isocyanide, Azide Source | α-Aminomethyl Tetrazoles |
| Passerini Tetrazole 3-Component Reaction (PT-3CR) | Aldehyde, Isocyanide, Azide Source | α-Hydroxymethyltetrazoles |
These MCR strategies provide a convergent and efficient pathway to novel and highly substituted tetrazole-morpholine structures, which are valuable for chemical and pharmaceutical research.
Chiral Synthesis and Stereocontrolled Methodologies for Substituted Morpholines
The generation of stereochemically defined morpholine rings is a critical aspect of medicinal chemistry, as the spatial arrangement of substituents can significantly influence biological activity. For analogues of this compound, controlling the stereochemistry at the C-2 position is paramount. Several strategies have been developed for the chiral synthesis of substituted morpholines, primarily focusing on asymmetric catalysis and the use of chiral starting materials.
A significant advancement in the synthesis of 2-substituted chiral morpholines is the use of asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.orgrsc.org This "after cyclization" approach establishes the stereocenter on a pre-formed ring, offering high efficiency and atom economy. nih.govrsc.org The process typically employs a rhodium complex with a large-bite-angle bisphosphine ligand, such as the SKP-Rh complex, to catalyze the hydrogenation of 2-substituted dehydromorpholines. nih.govresearchgate.netsemanticscholar.org This methodology has demonstrated the ability to produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govrsc.orgrsc.orgresearchgate.netsemanticscholar.org The challenge in this approach lies in the congested environment and electron-rich nature of the dehydromorpholine substrates, which can lead to low reactivity. nih.govrsc.org To overcome this, an N-acyl directing group is often introduced to activate the enamine substrate. nih.govrsc.org
The versatility of this asymmetric hydrogenation method allows for the synthesis of morpholines with diverse substituents at the 2-position. The reaction conditions are typically mild, and the catalyst loading can be low without significantly compromising the yield or enantioselectivity. nih.gov
Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
Other stereocontrolled methodologies for synthesizing substituted morpholines include forming the stereocenter before or during the cyclization process. nih.govrsc.orgresearchgate.net These strategies can involve the use of stoichiometric chiral starting materials, such as enantiomerically pure amino alcohols. nih.gov For instance, a four-step synthesis of cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed carboamination reaction as the key step. nih.gov Another approach involves the organocatalytic enantioselective α-chlorination of aldehydes, followed by reduction and subsequent cyclization to yield C2-functionalized morpholines. nih.gov Additionally, photocatalytic, diastereoselective annulation has been reported for the synthesis of substituted 2-aryl morpholines. nih.gov
While these methods provide viable routes to chiral morpholines, the asymmetric hydrogenation of dehydromorpholines stands out as a particularly efficient and highly enantioselective catalytic method for generating 2-substituted chiral morpholines, which are direct analogues of the core structure of this compound. nih.govrsc.orgrsc.org The resulting chiral morpholines can then serve as key intermediates for further functionalization, such as the introduction of the tetrazole moiety. nih.gov
Table 2: Compound Names Mentioned
A comprehensive search of scientific literature and chemical databases has been conducted to locate advanced spectroscopic and crystallographic data for the compound This compound . Despite extensive efforts to find detailed research findings, specific experimental data for this particular molecule, as required by the detailed outline, is not available in the public domain.
The requested information, including detailed ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and X-ray crystallography data, is essential for constructing the specified article. Without primary sources reporting the synthesis and characterization of "this compound," it is not possible to provide a scientifically accurate and thorough analysis for the following sections:
Advanced Spectroscopic and Crystallographic Characterization
X-ray Crystallography for Precise Molecular Structure and Conformation Analysis
Determination of Crystal Lattice Parameters and Space Groups
Adhering to the strict requirements of focusing solely on the specified compound and providing detailed, factual data, the article cannot be generated at this time. Information on related but structurally distinct compounds cannot be used as a substitute, as this would violate the explicit instructions provided.
Elucidation of Molecular Conformation, Including Morpholine (B109124) Ring Pucker and Tetrazole Tautomerism
In a crystallographic study of a closely related compound, tetrakis{4-[(2H-tetrazol-5-yl)methyl]morpholin-4-ium} dodecatungstosilicate hexahydrate, the morpholine rings consistently adopt a chair conformation . nih.gov This low-energy conformation is typical for saturated six-membered heterocyclic rings like morpholine, as it minimizes torsional strain.
The tetrazole ring can exist in two principal tautomeric forms: 1H-tetrazole and 2H-tetrazole. imist.maresearchgate.net In the solid state, the crystallographic data of the aforementioned related structure confirms the presence of the 2H-tetrazole tautomer . nih.gov While in solution the 1H tautomer is often predominant, the 2H-tautomer is considered more stable in the gas phase. nih.gov The specific tautomer present in a given state can be influenced by factors such as the electronic nature of the substituent and the intermolecular interactions in the crystal lattice.
Table 1: Conformational and Tautomeric Details
| Feature | Description | Source(s) |
|---|---|---|
| Morpholine Ring Conformation | Chair | nih.gov |
| Tetrazole Tautomer | 2H-tetrazole | nih.gov |
Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks
The crystal structure of compounds containing the (2H-tetrazol-5-yl)methyl]morpholinium cation reveals an extensive and complex network of intermolecular interactions, which are crucial for the stability of the crystal lattice. nih.gov These interactions are primarily driven by hydrogen bonds involving the tetrazole ring, the morpholine ring, and, in the case of the studied salt, water molecules of crystallization and the inorganic anion. nih.gov
The nitrogen atoms of the tetrazole ring are significant participants in hydrogen bonding. nih.govnih.gov Specifically, N-H···O and N-H···N interactions are observed, with N···O distances in the range of 2.69(2) to 2.831(16) Å and N···N distances ranging from 2.89(2) to 2.946(18) Å. nih.gov These interactions link the organic cations to each other and to other components within the crystal structure.
Furthermore, the morpholine ring, although less acidic than the tetrazole ring, can also participate in weaker hydrogen bonding. The oxygen atom of the morpholine can act as a hydrogen bond acceptor. nih.gov The presence of these varied hydrogen bonds, including O-H···O and O-H···N interactions in hydrated structures, leads to the formation of a robust three-dimensional supramolecular framework. nih.gov
Table 2: Hydrogen Bond Interaction Data for a Related Cation
| Interaction Type | Donor···Acceptor Distance (Å) | Source(s) |
|---|---|---|
| N—H···O | 2.69(2) - 2.831(16) | nih.gov |
| N—H···N | 2.89(2) - 2.946(18) | nih.gov |
| O—H···O | 2.601(14) - 2.944(14) | nih.gov |
| O—H···N | 2.89(2) - 3.155(18) | nih.gov |
Biological and Biochemical Activity Investigations Mechanistic Focus
In Vitro Assessments of Molecular Interactions and Target Engagement
In vitro studies are fundamental to understanding the molecular mechanisms through which a compound exerts its effects. For tetrazole-morpholine conjugates, these assessments have focused on interactions with crucial biological macromolecules like DNA and various enzymes.
The interaction of small molecules with DNA is a key mechanism for many anticancer and antimicrobial agents. These interactions can occur through intercalation, where a molecule inserts itself between the base pairs of the DNA helix, or through groove binding.
Research into a triazine-based tetrazole-morpholine conjugate, N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide, has provided insight into the DNA binding potential of this class of compounds. Using UV spectroscopy, a method that detects changes in the absorption spectrum of DNA upon binding of a small molecule, the DNA binding constant (Kbin) for this conjugate was determined. The study reported a binding constant of 9.02 × 104 M-1, indicating a strong interaction with DNA. This level of binding affinity is comparable to that of other known DNA-interacting compounds and suggests that the tetrazole-morpholine scaffold can effectively engage with DNA. While the precise mode of binding (intercalation vs. groove binding) requires further study, this finding highlights a significant potential mechanism of action.
Interactive Table: DNA Binding Constant of a Tetrazole-Morpholine Conjugate
| Compound Name | Method | Binding Constant (Kbin) |
|---|
Enzyme inhibition is another major avenue through which therapeutic compounds exert their effects. The tetrazole-morpholine structure has been investigated for its potential to inhibit several key enzymes involved in cancer and bacterial pathogenesis.
Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them important therapeutic targets. The morpholine (B109124) moiety is a common feature in many clinically successful tyrosine kinase inhibitors, where it often enhances solubility and provides key binding interactions within the ATP-binding pocket of the kinase. nih.gov
Studies on various morpholine-containing compounds have demonstrated potent inhibition of several tyrosine kinases. For instance, novel N-(2-morpholinoethyl)cinnamamide derivatives have shown significant inhibitory activity against mushroom tyrosinase, with the most potent compound, (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6), exhibiting an IC₅₀ value of 15.2 µM. nih.gov This activity was found to be comparable to the standard inhibitor, kojic acid. nih.gov Furthermore, research on other morpholine-substituted molecules has revealed subnanomolar inhibitory concentrations against the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase. nih.gov These findings underscore the importance of the morpholine ring in designing potent kinase inhibitors. While direct data on 4-methyl-2-(2H-tetrazol-5-yl)morpholine is limited, the established role of the morpholine group suggests that such conjugates are promising candidates for tyrosine kinase inhibition.
Interactive Table: Tyrosine Kinase Inhibition by Morpholine-Containing Compounds
| Compound Class | Target Kinase | Example Compound | IC₅₀ (µM) |
|---|---|---|---|
| N-(2-morpholinoethyl)cinnamamides | Mushroom Tyrosinase | (E)-3-(3-chlorophenyl)-N-(2-morpholinoethyl)acrylamide (B6) | 15.2 |
Human thymidylate synthase (hTS) is a crucial enzyme for DNA synthesis and repair, as it provides the sole de novo source of thymidylate. It is a well-established target for chemotherapy. nih.gov While classical inhibitors target the enzyme's active site, there is growing interest in allosteric inhibitors that bind to a different site on the enzyme, inducing a conformational change that leads to inhibition. nih.govmdpi.com This can be an effective strategy to overcome resistance mechanisms associated with active site mutations. nih.gov
Currently, there is a lack of publicly available studies directly investigating the interaction of tetrazole-morpholine conjugates with human thymidylate synthase. Research into hTS inhibitors has largely focused on folate analogues and nucleotide analogues. mdpi.com However, the exploration of novel scaffolds for allosteric inhibition is an active area of research. nih.gov The structural features of the tetrazole ring, with its ability to form multiple hydrogen bonds, make it a candidate for interacting with enzyme pockets. nih.gov While no direct evidence links this compound to hTS, the search for novel, non-classical inhibitors makes this an area worthy of future investigation.
Bacterial DNA gyrase is an essential type II topoisomerase that controls the topological state of DNA and is a validated target for antibiotics. nih.gov Inhibitors of this enzyme interfere with bacterial DNA replication, leading to cell death. The tetrazole moiety has been identified as a key pharmacophore in the design of new DNA gyrase inhibitors.
Studies on novel imide-tetrazole hybrids have demonstrated their potential as antimicrobial agents targeting DNA gyrase. Several of these compounds exhibited potent activity against a range of bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.8 µg/mL against clinical isolates of Staphylococcus aureus. Subsequent enzymatic assays confirmed that these compounds inhibit both DNA gyrase and topoisomerase IV. While specific IC₅₀ values for tetrazole-morpholine compounds against DNA gyrase are not detailed in the available literature, the consistent activity of tetrazole derivatives in this area strongly suggests that conjugates like this compound could possess similar antibacterial properties by targeting this essential enzyme.
Interactive Table: Antimicrobial and DNA Gyrase Inhibitory Activity of Tetrazole Derivatives
| Compound Class | Target Organism/Enzyme | Activity Metric | Value |
|---|---|---|---|
| Imide-tetrazole hybrids | S. aureus (clinical) | MIC | 0.8 µg/mL |
The filamenting temperature-sensitive mutant Z (FtsZ) protein is a bacterial homolog of eukaryotic tubulin and a cornerstone of the bacterial cell division machinery. nih.govnih.gov It polymerizes at the future division site to form the Z-ring, which acts as a scaffold for the assembly of the entire division complex, known as the divisome. nih.govmdpi.com Because FtsZ is essential for bacterial viability and is highly conserved across many species, it represents an attractive target for the development of new antibiotics with a novel mechanism of action. nih.govnih.gov
The search for FtsZ inhibitors has identified several classes of small molecules that can disrupt its function, either by inhibiting its polymerization or by interfering with its GTPase activity. researchgate.net However, to date, there are no specific studies in the reviewed literature that evaluate the activity of this compound or other tetrazole-morpholine conjugates against FtsZ. The development of FtsZ-targeting antibacterials is a promising and still developing field. frontiersin.org Given the diverse biological activities of tetrazole and morpholine scaffolds, investigating their potential to inhibit FtsZ could be a valuable direction for future research in the quest for new antimicrobial agents.
Information regarding the biological and biochemical activities of the chemical compound this compound is not available in the public domain.
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Structure Activity Relationship Sar Studies
Systematic Exploration of Substituent Effects on the Morpholine (B109124) Ring on Biological Efficacy and Selectivity
The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. thieme-connect.com In the context of tetrazole-containing compounds, modifications to the morpholine ring have been shown to significantly impact biological efficacy and selectivity.
Systematic studies on analogous compounds, such as the PI3K inhibitor ZSTK474, which shares a similar morpholine-triazine core, have provided valuable insights. Replacement of the morpholine ring with other cyclic or acyclic moieties can have a profound effect on activity. For instance, replacing a morpholine group with a piperazine (B1678402) ring in ZSTK474 led to a significant decrease in inhibitory activity against PI3K isoforms, highlighting the importance of the oxygen atom in the morpholine ring for biological activity. nih.gov However, N-acetylation of the piperazine analog restored the inhibitory profile, suggesting that both steric and electronic factors are at play. nih.gov
Furthermore, the substitution pattern on the morpholine ring itself is a critical determinant of biological activity. nih.gov Studies on various morpholine derivatives have shown that the position and nature of substituents can modulate their interaction with biological targets. nih.govresearchgate.net For instance, in a series of ZSTK474 analogs, replacing the morpholine ring with acyclic ethanolamine (B43304) or diethanolamine (B148213) moieties, which mimic the oxygen-containing six-membered ring, maintained high inhibitory potency against certain PI3K isoforms. nih.gov Conversely, introducing bulkier or more polar groups, such as dimethylamino or aminopropanoic acid substituents, resulted in a marked reduction in activity. nih.gov
These findings underscore the sensitivity of the biological target to the structural features of the morpholine ring. The data suggests that for optimal biological efficacy, maintaining a degree of structural rigidity and the presence of the ether oxygen, or a suitable bioisostere, is often crucial. The interactive table below summarizes the effects of various morpholine ring modifications on the inhibitory activity of ZSTK474 analogs, which can be extrapolated to understand the potential SAR of 4-methyl-2-(2H-tetrazol-5-yl)morpholine derivatives.
Table 1: Effect of Morpholine Ring Modifications on PI3K Isoform Inhibition of ZSTK474 Analogs
| Compound/Analog | Modification on Morpholine Ring | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|---|
| ZSTK474 (Reference) | Unmodified | 5.0 | 20.8 | 3.9 | 3.9 |
| Analog 2a | Piperazine replacement | >70-fold reduction | >70-fold reduction | >70-fold reduction | 36-fold reduction |
| Analog 2b | N-acetylated piperazine | 2.9 | 21.0 | - | - |
| Analog 6a | Ethanolamine replacement | 9.9 | 5-fold decrease | 2.5-fold decrease | 2.5-fold decrease |
| Analog 6b | Diethanolamine replacement | 3.7 | 5-fold decrease | Improved potency | 2.5-fold decrease |
| Analog 6e | Dimethylamino substitution | 30-40 fold lower | 30-40 fold lower | 30-40 fold lower | 30-40 fold lower |
| Analog 6f | 3-aminopropanoic acid substitution | 2.5-15 fold lower | 30-52 fold lower | 2.5-15 fold lower | 2.5-15 fold lower |
Data sourced from a study on ZSTK474 analogs, which provides a model for understanding potential SAR of related compounds. nih.gov
Analysis of Substitutions on the Tetrazole Moiety and their Influence on Molecular Recognition and Activity
The tetrazole ring is a key pharmacophore in many biologically active compounds, often serving as a bioisosteric replacement for a carboxylic acid group. nih.gov Its four nitrogen atoms can participate in hydrogen bonding, which is critical for molecular recognition at the active site of a biological target. nih.gov The substitution pattern on the tetrazole ring of this compound can significantly influence its biological activity.
Studies on various tetrazole-containing compounds have demonstrated that the nature of the substituent at the C5 position of the tetrazole ring plays a crucial role in determining potency and selectivity. nih.govmdpi.com For instance, in a series of tetrazolato-bridged dinuclear platinum(II) complexes, even minor modifications at the C5 position of the tetrazole ring led to marked differences in their in vivo antitumor efficacy. nih.gov
In the context of triazine derivatives, the introduction of different substituents on the tetrazole moiety has been shown to modulate their cytotoxic effects. bohrium.comresearchgate.net For example, a 1,3,5-triazine (B166579) derivative containing a 5-phenyltetrazol-2-ylacetohydrazide fragment exhibited significant antitumor activity. bohrium.comresearchgate.neteco-vector.com This suggests that the electronic and steric properties of the substituent on the tetrazole ring are critical for its interaction with biological targets.
The position of the substituent on the tetrazole ring (N1 vs. N2) can also lead to different tautomeric forms, which may have distinct biological activities. imist.ma The 1H- and 2H-tautomers of 5-substituted tetrazoles can exist in equilibrium, and their relative stability can be influenced by the substituent and the surrounding environment. nih.gov
While specific SAR data for substitutions on the tetrazole moiety of this compound is not extensively documented in the provided search results, the general principles derived from related compounds suggest that this is a critical area for optimization. Modifications at the C5 position with various alkyl, aryl, or functionalized groups would likely have a substantial impact on the compound's biological profile.
Investigation of Linker Groups and Hybridization Strategies in Modulating Target Affinity and Cellular Permeability
In the development of bifunctional inhibitors, where two pharmacophores are joined by a linker, the linker's properties are paramount. For example, in studies involving ZSTK474 analogs, a polyethylene (B3416737) glycol (PEG) linker was used to tether a MEK-targeting moiety to the 1,3,5-triazine core. nih.gov The extended PEG linker, however, resulted in reduced MEK1 inhibition, likely due to unfavorable steric or electronic interactions at the allosteric pocket of the enzyme. nih.gov This highlights the delicate balance required in linker design to ensure that both pharmacophores can adopt their optimal binding conformations.
Hybridization strategies, which involve combining the this compound scaffold with other known active fragments, can lead to compounds with novel or enhanced biological activities. For instance, the synthesis of tetrazole-containing derivatives of 1,3,5-triazine has been explored, where the tetrazole moiety is linked to the triazine core via an acetohydrazide linker. bohrium.comresearchgate.neteco-vector.com The nature of this linker, along with the substituents on both the tetrazole and triazine rings, was found to be critical for the observed antitumor activity. bohrium.comresearchgate.net
The linker can also influence the physicochemical properties of the molecule, such as its lipophilicity and ability to cross cell membranes. A well-designed linker can improve the pharmacokinetic properties of a drug candidate, leading to better oral bioavailability and tissue distribution.
Correlation between Chemical Structure and Specific Biological Mechanisms of Action
The chemical structure of this compound and its derivatives is intrinsically linked to their specific biological mechanisms of action. The arrangement of atoms and functional groups determines how the molecule interacts with its biological targets, leading to a cascade of downstream effects.
For instance, compounds with a similar scaffold to this compound, such as ZSTK474, have been identified as potent inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov The morpholine and triazine moieties in these compounds are known to interact with key residues in the ATP-binding pocket of PI3K isoforms. The tetrazole group, acting as a bioisostere for a carboxylic acid, can form crucial hydrogen bonds that anchor the molecule in the active site.
In other studies, tetrazole-containing triazine derivatives have been shown to interact with DNA. bohrium.comresearchgate.neteco-vector.com For example, N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide was found to bind to DNA with a binding constant of 9.02 × 10⁴ M⁻¹. bohrium.comeco-vector.com This interaction with DNA is a potential mechanism for the observed antitumor activity of these compounds. bohrium.comresearchgate.net
Table 2: Correlation of Structure with Biological Mechanism
| Compound | Key Structural Features | Biological Mechanism/Activity |
|---|---|---|
| ZSTK474 and analogs | Morpholine-triazine core | PI3K inhibition nih.gov |
| N'-(4,6-dimorpholino-1,3,5-triazin-2-yl)-2-(5-methyl-1H-tetrazol-1-yl)acetohydrazide | Dimorpholino-triazine, methyl-tetrazole, acetohydrazide linker | DNA binding, inhibition of tyrosine kinase domain bohrium.comeco-vector.com |
| 1,3,5-triazine with 5-phenyltetrazol-2-ylacetohydrazide fragment | Phenyl-tetrazole, acetohydrazide linker, triazine core | Antitumor activity bohrium.comresearchgate.net |
| Valsartan derivatives | Biphenyl-tetrazole, amino acid moiety | Angiotensin-II receptor antagonism nih.govmdpi.comresearchgate.net |
| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Furan-ylmethyl, tetrazol-5-amine | Antimicrobial activity nih.gov |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of "4-methyl-2-(2H-tetrazol-5-yl)morpholine" at the electronic level.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule. colab.wsekb.eg For "this compound," geometry optimization is typically performed using a functional like B3LYP combined with a basis set such as 6-311G++(d,p) or cc-pVDZ. colab.wsmdpi.com This process calculates the molecule's energy at various conformations to find the lowest energy state, known as the ground-state geometry.
The analysis of "this compound" would confirm that the morpholine (B109124) ring adopts a stable chair conformation, which is its most common and lowest energy form. nih.gov The tetrazole ring is planar, while the methyl group attaches to the morpholine nitrogen. imist.ma DFT calculations would precisely define bond lengths, bond angles, and dihedral angles of the optimized structure, which are crucial for understanding its steric and electronic properties.
Table 1: Representative Theoretical Structural Parameters for Tetrazole-Morpholine Scaffolds This table presents typical data obtained from DFT calculations for similar heterocyclic structures.
| Parameter | Typical Value | Description |
| Morpholine Ring Conformation | Chair | The most energetically favorable conformation for the six-membered morpholine ring. |
| Tetrazole Ring Conformation | Planar | The five-membered tetrazole ring is aromatic and flat. |
| C-N Bond Length (Tetrazole) | 1.30 - 1.35 Å | Intermediate between single and double bond, indicating electron delocalization. imist.ma |
| N-N Bond Length (Tetrazole) | 1.29 - 1.35 Å | Reflects the stable, delocalized nature of the tetrazole ring system. imist.ma |
| C-O-C Angle (Morpholine) | ~111° | Typical angle for a saturated ether within a cyclic system. |
| C-N-C Angle (Morpholine) | ~110° | Standard angle for a tertiary amine within a saturated ring. |
HOMO-LUMO Orbital Analysis for Reactivity and Stability Predictions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For "this compound," DFT calculations can map the electron density of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich tetrazole ring, while the LUMO would be distributed across the heterocyclic system. This analysis helps predict how the molecule will interact with other chemical species. colab.wsresearchgate.net
Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors This table illustrates typical values derived from HOMO-LUMO analysis for analogous heterocyclic compounds.
| Parameter | Definition | Typical Value (eV) | Implication for Reactivity |
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 to -7.5 | Indicates electron-donating capability. |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | A smaller gap signifies higher reactivity and lower kinetic stability. nih.gov |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | -4.0 to -4.5 | Measures the tendency of electrons to escape from the system. researchgate.net |
Electrostatic Potential Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. researchgate.net It is used to predict how a molecule will interact with electrophiles and nucleophiles. colab.ws The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and attract nucleophiles. mdpi.com
For "this compound," an MEP analysis would likely show strong negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atom of the morpholine ring, identifying them as primary sites for hydrogen bonding and coordination. colab.wsmdpi.com The hydrogen atoms on the methyl and morpholine rings would exhibit positive potential. This analysis is invaluable for understanding non-covalent interactions in biological systems.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and the stability of the resulting complex.
Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. This method is instrumental in drug discovery for screening potential drug candidates. uobaghdad.edu.iq Derivatives containing tetrazole and morpholine moieties have been studied as ligands for various biological targets.
Tubulin: Tetrazole analogues have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. Docking studies show that such compounds can bind to the colchicine (B1669291) binding site on the β-chain of tubulin, forming hydrogen bonds and hydrophobic interactions that disrupt microtubule dynamics. nih.gov
FtsZ: The bacterial protein FtsZ is a homolog of tubulin and a promising target for new antibiotics. nih.gov Docking simulations have shown that various small molecules can bind favorably to multiple sites on the FtsZ protein, indicating a potential mechanism for inhibiting bacterial cell division. nih.gov
hTS (human Thymidylate Synthase): Tetrazole-based drugs have shown inhibitory action against thymidylate synthase, an enzyme involved in DNA synthesis. uobaghdad.edu.iq Docking would reveal key interactions, likely involving the negatively charged tetrazole ring mimicking the phosphate (B84403) group of the natural substrate.
In a typical docking simulation of "this compound," the tetrazole ring would likely act as a hydrogen bond acceptor with amino acid residues like Arginine or Histidine, while the morpholine oxygen could also form hydrogen bonds. nih.gov The methyl group and the morpholine ring's hydrocarbon backbone would likely engage in hydrophobic or van der Waals interactions. nih.gov
Following docking, scoring functions are used to estimate the binding affinity, often expressed as a binding energy (ΔG) in kcal/mol or as an inhibitory constant (Ki). nih.gov A more negative binding energy indicates a stronger and more favorable interaction between the ligand and the target. biointerfaceresearch.com
Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of atoms in the ligand-protein complex over time, providing a more accurate calculation of binding free energy. These calculations account for the flexibility of both the protein and the ligand, as well as the effects of the solvent.
Table 3: Representative Binding Affinity Data from Molecular Docking Studies This table shows typical binding energy scores for similar heterocyclic ligands against various protein targets.
| Ligand Type | Protein Target | Docking Score / Binding Energy (kcal/mol) | Reference |
| Imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole derivative | Fer Kinase | -8.9 | biointerfaceresearch.com |
| Tetrazole derivative | CABP (PDB: 5ZQ0) | -8.1 to -9.0 | ajchem-a.com |
| Various proposed drugs | FtsZ | -5.0 to -8.5 | nih.gov |
| Tetrahydroquinazolinone derivative | D2/5-HT2A Receptors | High Affinity (Low Ki) | nih.gov |
These computational predictions of strong binding affinity guide the selection of the most promising candidates for synthesis and subsequent in vitro and in vivo testing. mspsss.org.ua
Molecular Dynamics Simulations to Explore Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of a ligand-protein complex over time, providing critical information on its stability and the conformational changes that may occur upon binding. While specific MD simulation data for this compound is not extensively available in public literature, insights can be drawn from studies on structurally related morpholine and tetrazole-containing compounds, particularly those targeting kinases like mTOR. mdpi.comnih.govnih.govresearchgate.net
The stability of the ligand-protein complex is typically assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex will exhibit minimal fluctuations in RMSD. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can pinpoint regions of the protein that are most affected by ligand binding.
Conformational changes upon binding are also a key aspect explored through MD simulations. The morpholine ring, while generally stable in its chair conformation, possesses a degree of flexibility. acs.orgnih.gov The substitution at the 2-position with a tetrazole ring and the 4-position with a methyl group will influence its conformational preferences and how it presents its pharmacophoric features to the protein's binding site. nih.gov The tetrazole group, with its acidic nature and ability to form hydrogen bonds, plays a crucial role in anchoring the ligand. acs.orgnih.gov MD simulations can track the dihedral angles of the rotatable bonds connecting the morpholine and tetrazole rings to understand the dynamic range of accessible conformations within the binding pocket.
A hypothetical MD simulation of this compound bound to a kinase target might reveal the following:
Hydrogen Bonding: The nitrogen atoms of the tetrazole ring are likely to form stable hydrogen bonds with key amino acid residues in the binding site, a common interaction for tetrazole-containing drugs. acs.orgnih.gov
Hydrophobic Interactions: The methyl group on the morpholine nitrogen could engage in favorable hydrophobic interactions within a lipophilic pocket of the protein. nih.gov
Water-Mediated Interactions: The ether oxygen of the morpholine ring can participate in water-mediated hydrogen bonds, further stabilizing the complex.
The insights gained from such simulations are critical for understanding the binding mode and for the rational design of new analogs with improved affinity and selectivity.
| MD Simulation Parameter | Typical Findings for Morpholine/Tetrazole Ligands | Anticipated Findings for this compound |
| Protein RMSD | Low and stable, indicating minimal conformational drift of the protein upon ligand binding. | Expected to be stable, suggesting the formation of a well-defined and stable complex. |
| Ligand RMSD | Generally stable, with some fluctuations corresponding to rotatable bonds. | The morpholine ring is expected to remain in a stable chair conformation, with fluctuations arising from the tetrazole substituent's rotation. |
| Key Interactions | Hydrogen bonds from tetrazole nitrogens, hydrophobic interactions from alkyl substituents. nih.govacs.orgnih.gov | Stable hydrogen bonds from the tetrazole ring and hydrophobic interactions from the N-methyl group. |
| Conformational Changes | Morpholine ring maintains a chair conformation; side chains of interacting residues may adjust to accommodate the ligand. acs.orgrsc.org | The morpholine ring is likely to maintain its chair conformation, with the tetrazole ring orienting to optimize interactions. |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For this compound, a pharmacophore model would typically be generated based on its structure and the known interactions of similar ligands with their protein targets.
The key pharmacophoric features of this compound would likely include:
Hydrogen Bond Acceptors: The nitrogen atoms of the tetrazole ring and the oxygen atom of the morpholine ring.
Hydrogen Bond Donor: The N-H of the tetrazole ring. acs.org
Hydrophobic Feature: The methyl group attached to the morpholine nitrogen.
Positive Ionizable Feature: The morpholine nitrogen, depending on its protonation state.
This pharmacophore model can then be used as a 3D query to search large chemical databases in a process known as virtual screening. The goal of virtual screening is to identify novel compounds that match the pharmacophore and are therefore likely to bind to the same target, thus accelerating the discovery of new lead compounds. nih.gov
Virtual screening campaigns utilizing pharmacophore models based on tetrazole and morpholine scaffolds have been successful in identifying novel hits for various targets. mdpi.com For instance, a library of tetrazole derivatives was screened to discover new G-quadruplex ligands. mdpi.com
The process for pharmacophore modeling and virtual screening involving a compound like this compound would involve these steps:
Pharmacophore Generation: Based on the ligand's structure or a set of known active compounds.
Pharmacophore Validation: Ensuring the model can distinguish between known active and inactive compounds.
Database Screening: Searching large compound libraries (e.g., ZINC, ChemBridge) with the validated pharmacophore.
Hit Filtering: Applying additional filters, such as drug-likeness (Lipinski's rule of five) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, to prioritize the hits.
Docking Studies: Docking the prioritized hits into the target protein's binding site to predict their binding mode and affinity.
| Pharmacophoric Feature | Chemical Moiety in this compound | Potential Interaction with Protein Target |
| Hydrogen Bond Acceptor | Tetrazole ring nitrogens, Morpholine oxygen | Forms hydrogen bonds with donor residues (e.g., Lys, Arg, Ser). |
| Hydrogen Bond Donor | Tetrazole N-H | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, backbone carbonyls). |
| Hydrophobic Center | N-methyl group | Interacts with hydrophobic pockets lined by nonpolar residues (e.g., Val, Leu, Ile). |
| Positive Ionizable | Morpholine nitrogen | Can form salt bridges with acidic residues (e.g., Asp, Glu) if protonated. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. umn.eduresearchgate.net By developing a robust QSAR model, the biological activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent analogs.
For a series of compounds related to this compound, a QSAR study would involve the following:
Data Set Collection: A series of analogs with varying substituents on the morpholine and tetrazole rings, along with their experimentally determined biological activities (e.g., IC50 values), is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
QSAR studies on tetrazole and morpholine derivatives have highlighted the importance of specific structural features for their biological activity. umn.eduresearchgate.netresearchgate.net For example, in a series of dopamine (B1211576) D4 receptor ligands containing a morpholine ring, the size of the morpholine ring and the nature of the substituents on the aromatic rings were found to be crucial for affinity. researchgate.net Similarly, QSAR studies on tetrazole analogs have shown that steric and electronic properties significantly influence their activity. umn.eduresearchgate.net
A hypothetical QSAR model for a series of analogs of this compound might reveal that:
Increased hydrophobicity at the 4-position of the morpholine ring could enhance activity, up to a certain limit.
Electron-withdrawing groups on the tetrazole ring might improve binding affinity.
The steric bulk of substituents at the 3- or 5-positions of the morpholine ring could be detrimental to activity.
These predictive models are invaluable for prioritizing the synthesis of new compounds and for gaining a deeper understanding of the structure-activity relationships within a chemical series.
| Descriptor Type | Example Descriptor | Potential Influence on Activity of this compound Analogs |
| Constitutional | Molecular Weight | May have an optimal range for good cell permeability and target binding. |
| Topological | Wiener Index (describes branching) | Increased branching on substituents might affect steric fit in the binding pocket. |
| Geometrical | Molecular Surface Area | Can influence solubility and the extent of interaction with the protein surface. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Affects the strength of polar interactions and the reactivity of the molecule. |
Future Research Directions and Potential Applications
Development of 4-methyl-2-(2H-tetrazol-5-yl)morpholine and its Derivatives as Chemical Probes for Biological Systems
The development of chemical probes is essential for dissecting complex biological processes. The unique structural features of the tetrazole-morpholine scaffold make it an attractive candidate for this purpose. The tetrazole ring, a well-known bioisostere for carboxylic acids, can engage in various non-covalent interactions, including hydrogen bonding and charge-charge interactions with biological targets. acs.org The morpholine (B109124) moiety is a privileged structure in medicinal chemistry, often conferring favorable physicochemical properties such as improved solubility and metabolic stability. nih.govresearchgate.netnih.gov
Future research could focus on synthesizing derivatives of this compound and evaluating them as probes. For instance, incorporating reporter tags, such as fluorescent dyes or biotin, onto the scaffold would enable the visualization and identification of its cellular binding partners. The development of a library of such probes could facilitate the study of various enzymes and receptors where the tetrazole or morpholine moiety is known to be a key interacting fragment. acs.orgnih.gov The use of advanced techniques like high-throughput synchrotron radiation circular dichroism (HT-SRCD) could be employed to screen these probes against biological targets like G-quadruplex DNA, as has been demonstrated with other tetrazole-based libraries. mdpi.com
Exploration of New Synthetic Pathways for Enhanced Efficiency and Diversity of Tetrazole-Morpholine Hybrids
The efficient and diverse synthesis of tetrazole-morpholine hybrids is crucial for exploring their full potential. While various methods exist for the synthesis of individual tetrazole and morpholine rings, the development of convergent and diversity-oriented synthetic routes for the hybrid scaffold is an active area of research. acs.orgnih.gov
One of the most common methods for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition of nitriles with azides. chemrestech.com For the morpholine component, a variety of synthetic methodologies are available for its construction and incorporation. nih.gov A key challenge lies in the efficient coupling of these two heterocyclic systems. Multicomponent reactions (MCRs), such as the Ugi-azide reaction, offer a powerful strategy for rapidly generating libraries of complex tetrazole derivatives from simple starting materials. acs.org The application of MCRs to the synthesis of tetrazole-morpholine hybrids could significantly enhance the efficiency and diversity of the generated libraries.
Future efforts in this area should aim to develop robust and scalable synthetic protocols. This includes the exploration of novel catalytic systems and reaction conditions to improve yields and stereoselectivity, particularly for more complex derivatives. The synthesis of structurally diverse libraries will be essential for comprehensive structure-activity relationship (SAR) studies. nih.gove3s-conferences.org
Integration of High-Throughput Screening with Computational Design for Accelerated Discovery
The vast chemical space that can be explored with the tetrazole-morpholine scaffold necessitates the use of modern drug discovery platforms. The integration of high-throughput screening (HTS) with computational design offers a synergistic approach to accelerate the identification of novel bioactive compounds. nih.govthermofisher.com
HTS allows for the rapid screening of large compound libraries against specific biological targets. thermofisher.com The development of focused libraries of tetrazole-morpholine derivatives would be highly amenable to HTS campaigns. thermofisher.com These libraries can be designed to cover a diverse range of chemical properties to maximize the chances of identifying initial hits. thermofisher.com
Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in both the design of these libraries and the interpretation of HTS results. mdpi.comnih.gov By modeling the interactions between the tetrazole-morpholine scaffold and a target protein, researchers can prioritize the synthesis of compounds with a higher probability of being active. nih.gov This computational pre-screening can save significant time and resources. Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to guide the design of molecules with better drug-like characteristics. mdpi.com
Addressing Challenges in the Design of Highly Selective and Potent Modulators Based on the Tetrazole-Morpholine Scaffold
While the tetrazole-morpholine scaffold holds considerable promise, the design of highly selective and potent modulators presents several challenges. A key hurdle is achieving selectivity for a specific biological target over closely related proteins. The inherent flexibility of the morpholine ring and the various possible interaction modes of the tetrazole moiety can lead to off-target effects. acs.orgnih.gov
Comprehensive SAR studies are essential to understand how structural modifications to the scaffold influence potency and selectivity. nih.gove3s-conferences.org This involves the systematic variation of substituents on both the tetrazole and morpholine rings and evaluating the resulting analogs in a panel of biological assays. For example, in a study of mTOR inhibitors, the replacement of a morpholine group with a 3,6-dihydro-2H-pyran (DHP) resulted in compounds with equivalent potency and improved selectivity, highlighting the impact of subtle structural changes. nih.gov
Another challenge is to optimize the pharmacokinetic properties of these compounds. The morpholine ring is often incorporated to improve these properties, but its metabolic stability can still be a concern. nih.gov Researchers may need to explore strategies such as the introduction of metabolic blockers or the use of prodrug approaches to enhance the in vivo performance of these modulators. The integration of computational ADME predictions early in the design process can help to mitigate these risks. mdpi.com
Q & A
Basic: What are the optimal synthetic routes for 4-methyl-2-(2H-tetrazol-5-yl)morpholine, and how can reaction conditions be optimized?
Answer:
The synthesis of morpholine-tetrazole hybrids typically involves multi-step reactions, such as nucleophilic substitution or cycloaddition. For example:
- Step 1 : React 4-methylmorpholine with a tetrazole precursor (e.g., 5-aminotetrazole) under reflux in polar aprotic solvents like DMF or acetonitrile .
- Step 2 : Optimize solvent choice (e.g., THF for better solubility of intermediates) and base selection (e.g., K₂CO₃ for deprotonation) to enhance yields .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .
Key parameters : Monitor reaction progress via TLC, and adjust temperature (60–80°C) to avoid side products like N-alkylated byproducts .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
Answer:
- Modifications : Vary substituents on the tetrazole (e.g., alkyl/aryl groups) or morpholine ring (e.g., methyl vs. ethyl) to assess impact on bioactivity .
- Assays : Test against targets like kinases or GPCRs using in vitro enzyme inhibition assays. For example, measure IC₅₀ values in antimicrobial (MIC assays) or anticancer (MTT assays) models .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to proteins like COX-2 or β-lactamases .
Note : Prioritize synthetic feasibility of derivatives using retrosynthetic analysis .
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer:
Contradictions may arise from assay variability or impurities. Mitigation strategies:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion .
- Purity Verification : Re-characterize batches via HPLC (>98% purity) to rule out impurity-driven effects .
- Control Experiments : Compare with known inhibitors (e.g., ciprofloxacin for antibacterial studies) to calibrate results .
Example : If one study reports cytotoxicity (IC₅₀ = 10 µM) while another shows no effect, re-test under standardized conditions (e.g., 48h exposure, same cell line) .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (GHS Category 2) .
- Ventilation : Work in a fume hood to avoid inhalation (STOT SE Category 3) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .
Advanced: What strategies are effective for resolving enantiomers or diastereomers of this compound?
Answer:
- Chiral Chromatography : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol mobile phases .
- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via silica gel .
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid) for enantiopure crystals .
Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .
Basic: How can researchers assess the compound’s stability under various experimental conditions?
Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures .
- Solution Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 24h/48h .
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products .
Advanced: What computational tools can predict the compound’s pharmacokinetic (PK) properties?
Answer:
- ADME Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Metabolism : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop or MetaSite .
- Toxicity : Predict hepatotoxicity (e.g., ProTox-II) or mutagenicity (Ames test in silico) .
Basic: What solvent systems are compatible with this compound for formulation in biological assays?
Answer:
| Solvent | Compatibility |
|---|---|
| DMSO | ≤5% v/v (cell culture-safe) |
| Ethanol | Suitable for stock solutions |
| Saline (0.9% NaCl) | Limited solubility; use with surfactants (e.g., Tween-80) . |
Advanced: How can researchers address low yields in the final synthetic step?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
